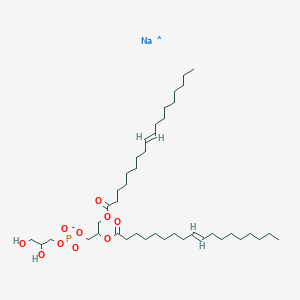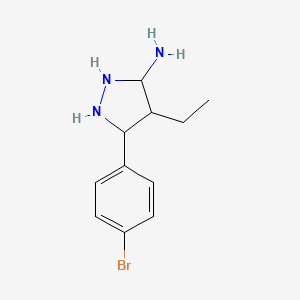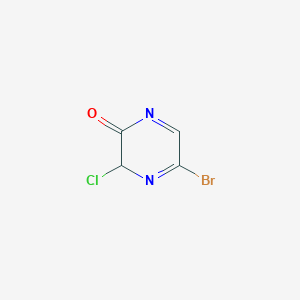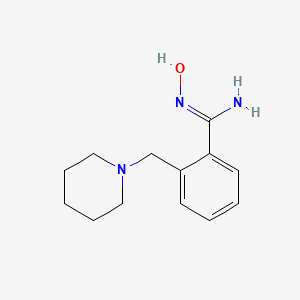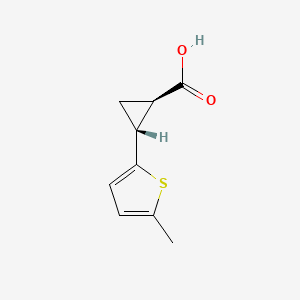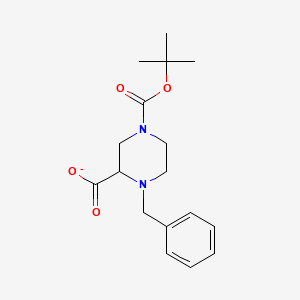
1,3-Piperazinedicarboxylic acid, 4-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-Boc-piperazine-2-carboxylic acid: is a chemical compound with the molecular formula C17H24N2O4 and a molecular weight of 320.39 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is often used in the synthesis of various pharmaceuticals and chemical research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-Boc-piperazine-2-carboxylic acid can be synthesized through a multi-step process involving the protection of piperazine with a tert-butoxycarbonyl (Boc) group, followed by benzylation and carboxylation . The reaction typically involves the following steps:
Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine to form 1-Boc-piperazine.
Benzylation: The protected piperazine is then reacted with benzyl chloride in the presence of a base such as sodium hydride to introduce the benzyl group.
Carboxylation: The benzylated piperazine is finally reacted with carbon dioxide in the presence of a catalyst to form 1-Benzyl-4-Boc-piperazine-2-carboxylic acid.
Industrial Production Methods: Industrial production methods for 1-Benzyl-4-Boc-piperazine-2-carboxylic acid typically involve large-scale synthesis using similar reaction conditions as described above. The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-4-Boc-piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of 1-Benzyl-4-Boc-piperazine-2-carboxylic acid.
Reduction: Alcohols or aldehydes derived from the reduction of the carboxylic acid group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Benzyl-4-Boc-piperazine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-Boc-piperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
1-Boc-piperazine: A similar compound with a tert-butoxycarbonyl-protected piperazine structure.
1-Benzylpiperazine: A compound with a benzyl group attached to the piperazine ring.
4-Boc-piperazine-2-carboxylic acid: A compound with a Boc-protected piperazine and a carboxylic acid group.
Uniqueness: 1-Benzyl-4-Boc-piperazine-2-carboxylic acid is unique due to the presence of both a benzyl group and a Boc-protected piperazine ring, which provides specific chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various pharmaceuticals and research chemicals .
Propriétés
Formule moléculaire |
C17H23N2O4- |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-9-18(14(12-19)15(20)21)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21)/p-1 |
Clé InChI |
VLRKCGUUHDUPDO-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)[O-])CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



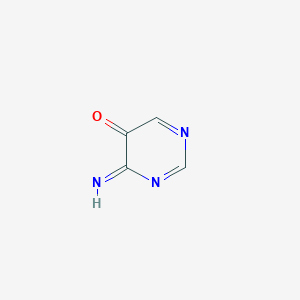
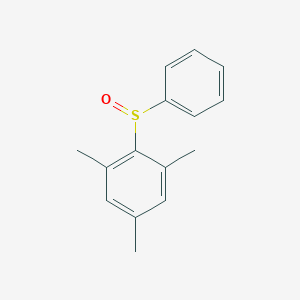
![2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B12354981.png)
![N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine](/img/structure/B12354984.png)
![8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12354987.png)
![Diethyl({6-[({[4-(hydroxycarbamoyl)phenyl]carbamoyl}oxy)methyl]naphthalen-2-YL}methyl)azanium hydrate chloride](/img/structure/B12354992.png)
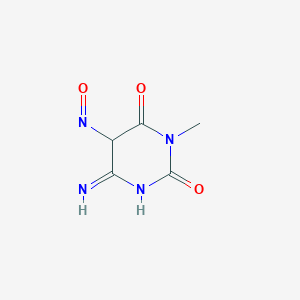
![3aH-furo[3,2-c]pyridin-4-imine](/img/structure/B12355004.png)
